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vitamin B12

Cat. No.: B1256425
M. Wt: 1355.4 g/mol
InChI Key: FDJOLVPMNUYSCM-QJRSUKKJSA-L
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Description

Significance of Cobalamin as an Essential Micronutrient

Cobalamin is a water-soluble vitamin that is indispensable for the metabolic processes of all animals. wikipedia.orgmedicalnewstoday.com It functions as an essential micronutrient, playing a pivotal role as a coenzyme in fundamental cellular reactions. academicstrive.comnumberanalytics.commdpi.com Its significance lies in its requirement for two critical mammalian enzymes: methionine synthase and L-methylmalonyl-coenzyme A mutase. oregonstate.edu

Methylcobalamin (B1676134), a form of vitamin B12, is a necessary cofactor for methionine synthase. oregonstate.edu This enzyme catalyzes the conversion of homocysteine to the essential amino acid methionine. academicstrive.comoregonstate.edu Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins, which are crucial for regulating gene expression and maintaining genomic stability. academicstrive.comoregonstate.edu

The other bioactive form, 5'-deoxyadenosylcobalamin, is required for the enzyme L-methylmalonyl-coenzyme A mutase. oregonstate.edu This enzyme is integral to the metabolism of odd-chain fatty acids and some amino acids by converting L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle for energy production. wikipedia.orgwikipedia.org Through these enzymatic reactions, cobalamin is fundamentally linked to DNA synthesis, cellular replication, energy production, and the maintenance of the nervous system. wikipedia.orgacademicstrive.commdpi.com

Structural Classes and Bioactive Forms of Corrinoids

This compound belongs to a class of compounds called corrinoids. qmul.ac.uk Corrinoids are characterized by a central corrin (B1236194) ring structure. nih.gov The term "cobalamin" specifically refers to corrinoids that contain a 5,6-dimethylbenzimidazole (B1208971) (DMB) base in their nucleotide loop. mdpi.comiupac.org The various forms, or vitamers, of this compound are distinguished by the axial ligand attached to the central cobalt ion. wikipedia.orgdsm.com The two biologically active forms in humans are methylcobalamin and 5'-deoxyadenosylcobalamin (also known as adenosylcobalamin). oregonstate.edunih.gov Other forms, such as cyanocobalamin (B1173554) and hydroxocobalamin, are stable forms found in supplements and used for treatment, which the body converts into the active coenzyme forms. oregonstate.edu

The molecular structure of this compound is the most complex of all vitamins. wikipedia.orgmedicalnewstoday.com At its heart is a corrin ring, a macrocyclic structure similar to the porphyrin ring found in heme, but with a key difference: two of the pyrrole-like rings are directly bonded, making it more flexible. dsm.comwikipedia.org This ring houses a central cobalt (Co) ion. dsm.comnih.gov

The cobalt ion is held in the plane of the corrin ring by coordination bonds with four nitrogen atoms from the pyrrole (B145914) subunits. libretexts.org This forms the equatorial plane of an octahedral coordination complex. medchemexpress.comwikipedia.org The cobalt can exist in different oxidation states, most commonly Co(I), Co(II), and Co(III), which is crucial for its catalytic activity. wikipedia.orgnumberanalytics.complos.org The remaining two axial coordination sites, one above (β-axial) and one below (α-axial) the corrin ring, are occupied by other ligands. nih.govlibretexts.org The lower, α-axial position is typically occupied by a nitrogen atom from the 5,6-dimethylbenzimidazole nucleotide loop, which is attached to a side chain of the corrin ring. nih.govlibretexts.org The upper, β-axial position is variable and defines the specific vitamer. wikipedia.orgdsm.com

The identity of the upper (β-axial) ligand attached to the cobalt ion determines the specific form and function of the cobalamin coenzyme. wikipedia.orgdsm.com The two primary bioactive forms in the human body are methylcobalamin and adenosylcobalamin, both notable for containing a direct carbon-cobalt bond, a rare occurrence in biology. wikipedia.orgnih.gov

Methylcobalamin (MeCbl): In this form, the upper ligand is a methyl (-CH₃) group. dsm.commedchemexpress.com Methylcobalamin functions as a coenzyme for methionine synthase. oregonstate.eduwikipedia.org In the catalytic cycle, the cobalt shuttles between the Co(I) and Co(III) states as it facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine. academicstrive.comnih.gov

Adenosylcobalamin (AdoCbl): Here, the upper ligand is a 5'-deoxyadenosyl group. wikipedia.orgdsm.com This form is also known as coenzyme B₁₂. wikipedia.org Adenosylcobalamin is the cofactor for methylmalonyl-CoA mutase. oregonstate.eduwikipedia.org Its function relies on the homolytic cleavage (rupture) of the weak cobalt-carbon bond, which generates a highly reactive 5'-deoxyadenosyl radical. wikipedia.orgnih.govnih.gov This radical then initiates a rearrangement of the substrate's carbon skeleton. wikipedia.orgnih.gov

The different upper ligands dictate the type of chemistry the coenzyme can perform—methyl group transfer for methylcobalamin and radical-based rearrangements for adenosylcobalamin. annualreviews.orgnih.gov

Table 1: Key Bioactive Forms of Cobalamin and Their Axial Ligands

Cobalamin Form Upper (β) Axial Ligand Associated Human Enzyme
Methylcobalamin Methyl (-CH₃) Methionine Synthase
Adenosylcobalamin 5'-deoxyadenosyl Methylmalonyl-CoA Mutase

While cobalamin (with its 5,6-dimethylbenzimidazole lower ligand) is the form utilized by humans, a variety of other corrinoids exist in nature, particularly in microbial ecosystems. biorxiv.orgoup.com These are often referred to as "pseudo-corrinoids" or cobamides. nih.govmdpi.com

The primary structural difference in these derivatives lies in the identity of the lower (α-axial) nitrogenous base. nih.gov Instead of 5,6-dimethylbenzimidazole, pseudo-corrinoids may contain other bases like adenine, which results in a compound called pseudothis compound (or Coα-[α-(7-adenyl)]-Coβ-cyanocobamide). wikipedia.orgresearchgate.net Other bases found in natural corrinoids include guanine, 2-methyladenine, or phenolic compounds. researchgate.netasm.org

These alternative corrinoids are synthesized by various bacteria and archaea and can function as cofactors for their enzymes. nih.govasm.org However, pseudothis compound and many other derivatives are not biologically active in humans, as the human enzymes and transport proteins are highly specific for the 5,6-dimethylbenzimidazole base of true cobalamin. biorxiv.orgwikipedia.orgresearchgate.net The study of these diverse corrinoids is crucial for understanding microbial metabolism and the complex interactions within microbial communities. oup.com

Table 2: Comparison of True Cobalamin and a Pseudo-corrinoid

Feature True Cobalamin (this compound) Pseudothis compound
Lower (α) Axial Base 5,6-dimethylbenzimidazole (DMB) Adenine
Human Bioactivity Yes No
Natural Sources Produced by certain bacteria; found in animal-derived foods. Produced by various microorganisms, including some cyanobacteria (e.g., Spirulina).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H88CoN14O14P B1256425 vitamin B12

Properties

Molecular Formula

C63H88CoN14O14P

Molecular Weight

1355.4 g/mol

IUPAC Name

cobalt(3+);[(2R,3S,4R)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide

InChI

InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

FDJOLVPMNUYSCM-QJRSUKKJSA-L

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3]

Origin of Product

United States

Microbial Biosynthesis of Cobalamin

Uniqueness of Prokaryotic Cobalamin Biosynthesis

The biosynthesis of cobalamin is a remarkable feat of microbial metabolism, distinguished by its complete absence in eukaryotes, including plants and fungi. oup.comwikipedia.org This exclusivity to prokaryotes makes all other life forms, including humans, dependent on obtaining this essential vitamin through their diet or symbiotic relationships with B12-producing microbes. oup.com The complexity of the pathway, which involves over 30 genes, suggests a common evolutionary origin. oup.com

The core structure of vitamin B12 is a corrin (B1236194) ring containing a cobalt atom, which is derived from uroporphyrinogen III, a precursor also shared with heme and chlorophyll. oup.com This shared origin underscores the interconnectedness of fundamental biosynthetic pathways. While many prokaryotes can produce cobalamin, a significant number lack the complete de novo pathway and instead rely on salvaging and remodeling existing corrinoid compounds. pnas.orgwikipedia.org

De Novo Biosynthetic Pathways

Microorganisms employ two primary de novo pathways for cobalamin synthesis: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. nih.govsoton.ac.uk A key distinguishing feature between these two routes is the timing of cobalt insertion into the macrocycle. wikipedia.org

The initial stages of both pathways involve the conversion of uroporphyrinogen III to precorrin-2 (B1239101) through methylation at C-2 and C-7. nih.govnih.gov This intermediate is a critical branch point, also leading to the synthesis of siroheme (B1205354) and coenzyme F430. nih.govnih.gov

The aerobic pathway, extensively studied in organisms like Pseudomonas denitrificans, is characterized by a late cobalt insertion step. nih.govwikipedia.org This pathway requires molecular oxygen for a crucial ring contraction step. soton.ac.uk

The transformation from uroporphyrinogen III to the corrin ring involves a series of sequential methylations, leading to intermediates named according to the number of added methyl groups, such as precorrin-1, precorrin-2, and so on. wikipedia.org A key enzyme in this pathway is CobG, a monooxygenase that facilitates the synthesis of a hydroxylactone intermediate, which is then acted upon by CobJ to achieve ring contraction. soton.ac.uk The final steps involve amidation of the carboxylate side chains and adenosylation. wikipedia.org

Key Enzymes and Intermediates in the Aerobic Pathway:

EnzymeFunctionIntermediate(s)
CobACatalyzes the methylation of uroporphyrinogen III to precorrin-2. nih.govUroporphyrinogen III, Precorrin-1, Precorrin-2
CobGA monooxygenase involved in the formation of a hydroxylactone intermediate for ring contraction. soton.ac.ukPrecorrin-3B
CobJCatalyzes the ring contraction step. soton.ac.ukHydroxylated intermediate
CobN,S,TSubunits of the cobaltochelatase complex that inserts cobalt into the corrin ring. soton.ac.ukresearchgate.netHydrogenobyrinic acid
CobBAmidates the corrin ring. researchgate.netCo(II)byrinic acid a,c-diamide

The anaerobic pathway, found in organisms such as Salmonella enterica and Bacillus megaterium, is defined by an early insertion of cobalt into the tetrapyrrole framework. nih.govpnas.org This pathway does not require molecular oxygen. portlandpress.com

In this route, cobalt is inserted into sirohydrochlorin (B1196429) (factor II), the oxidized form of precorrin-2, by a cobalt chelatase like CbiK or CbiX. portlandpress.com Subsequent steps involve a series of methylations and rearrangements catalyzed by enzymes such as CbiL, CbiH, CbiF, and CbiG, ultimately leading to the formation of the corrin ring. pnas.orgacs.org For instance, CbiF acts as a C-11 methylase, and CbiG is responsible for the ring contraction and extrusion of a "C2" unit. acs.org

Key Enzymes and Intermediates in the Anaerobic Pathway:

EnzymeFunctionIntermediate(s)
CysGA bifunctional enzyme with methyltransferase and dehydrogenase/ferrochelatase activities, shared with siroheme synthesis. nih.govnih.govUroporphyrinogen III, Precorrin-2
CbiK/CbiXCobalt chelatase that inserts cobalt into sirohydrochlorin. portlandpress.comSirohydrochlorin (Factor II)
CbiLMethylates cobalt-factor II to give cobalt-factor III. pnas.orgportlandpress.comCobalt-precorrin-2
CbiHCatalyzes the formation of cobalt-precorrin-4. pnas.orgCobalt-precorrin-3
CbiFC-11 methylase. acs.orgCobalt-precorrin-4
CbiGResponsible for ring contraction. acs.orgCobalt-precorrin-5A

Aerobic Pathway

Cobinamide Salvage and Remodeling Pathways

Many prokaryotes that cannot synthesize cobalamin de novo possess the genetic machinery to salvage and modify incomplete corrinoids from their environment. nih.govwikipedia.org This allows them to utilize various cobamide precursors and adapt them to their specific metabolic needs. nih.gov

Bacteria and archaea can take up corrinoid precursors like cobinamide (a corrinoid lacking the lower nucleotide loop) and remodel them into functional cobamides. nih.govnih.gov This process, known as cobamide remodeling, involves the cleavage and replacement of the lower ligand. nih.gov This is particularly advantageous when the available cobamides contain a lower ligand that is not optimal for the organism's enzymes. nih.gov

The final stage of both de novo synthesis and salvage pathways is the assembly and attachment of the lower nucleotide loop. asm.orgnih.gov This process involves the synthesis of the lower ligand base, its activation, and its condensation with the corrin ring intermediate. asm.orgnih.gov

In many aerobic bacteria, the lower ligand 5,6-dimethylbenzimidazole (B1208971) (DMB) is synthesized from flavin mononucleotide (FMN) by the enzyme BluB. nih.gov In contrast, some anaerobic bacteria utilize a different pathway involving the bza operon to produce DMB. pnas.orgnih.gov

The assembly of the nucleotide loop itself is a multi-step process catalyzed by a series of enzymes. asm.org In Salmonella enterica, these include CobU, which converts adenosylcobinamide to adenosylcobinamide-GDP, and CobT, a phosphoribosyltransferase that activates the lower ligand base. mdpi.comasm.orgnih.gov The final condensation is catalyzed by the CobS enzyme, and a dephosphorylation step by CobC completes the synthesis of adenosylcobalamin. asm.orgnih.gov

Enzymes of the Nucleotide Loop Assembly Pathway:

EnzymeFunctionOrganism Example
BluBSynthesizes DMB from FMNH2 (aerobic). nih.govSinorhizobium meliloti
BzaA-EInvolved in the anaerobic biosynthesis of DMB. pnas.orgEubacterium limosum
CobUKinase and guanylyltransferase activities for cobinamide activation. mdpi.comnih.govSalmonella enterica
CobTActivates the lower ligand base. mdpi.comasm.orgSalmonella enterica
CobSCondenses the activated base with the corrinoid intermediate. asm.orgmdpi.comnih.govSalmonella enterica
CobCPhosphatase that catalyzes the final dephosphorylation step. asm.orgnih.govSalmonella enterica

Utilization of Exogenous Corrinoid Precursors

Genetic Regulation of Cobalamin Biosynthesis in Prokaryotes

The intricate process of cobalamin (this compound) biosynthesis in prokaryotes is tightly regulated at the genetic level to ensure efficient production in response to cellular needs and environmental cues. This regulation primarily involves the organization of biosynthetic genes into clusters and the control of their expression by specific RNA elements known as riboswitches.

Genomic Organization of Biosynthetic Gene Clusters

The genes responsible for the de novo synthesis of cobalamin are typically clustered together in prokaryotic genomes, forming operons that allow for coordinated expression. nih.gov However, the specific organization of these gene clusters can vary significantly among different bacterial species. mdpi.com These clusters, often referred to as cob or cbi gene clusters for the oxygen-dependent and oxygen-independent pathways respectively, can differ in the number, order, and combination of their constituent genes and operons. nih.gov

In many bacteria, the genes for cobalamin biosynthesis are found in large operons. For instance, in Salmonella typhimurium, 25 of the 30 genes required for de novo synthesis are located in a single cob operon. nih.gov This operon is further organized into three groups, each responsible for a distinct part of the biosynthetic pathway. nih.gov Similarly, in the industrial producer Pseudomonas denitrificans, the biosynthetic genes are organized into two distinct clusters. oup.com Cluster I contains seven operons, while Cluster II consists of a single operon. oup.com These clusters contain genes for both the early and late stages of the pathway, as well as for cobalt transport and chelation. oup.com

The arrangement of these gene clusters is not always contiguous. In some species, the genes may be scattered along the chromosome. mdpi.comnih.gov For example, in Propionibacterium freudenreichii, the genes are organized into four separate clusters responsible for different stages of the pathway, including cobalt transport, the anaerobic pathway, corrin ring modification, and the formation of uroporphyrinogen III. nih.gov Even within the same species, there can be significant rearrangements, with some strains missing one or more genes within their clusters. mdpi.com This variability highlights the plasticity of the cobalamin biosynthetic pathway in prokaryotes and suggests a complex evolutionary history involving gene duplication and horizontal gene transfer. nih.gov

Table 1: Examples of Genomic Organization of Cobalamin Biosynthetic Genes in Different Bacteria

OrganismPathway TypeGene Cluster OrganizationKey Features
Salmonella typhimuriumAnaerobicSingle large cob operon with 25 genesGenes are grouped into three functional parts within the operon. nih.gov
Pseudomonas denitrificansAerobicTwo main clusters (I and II) with eight operons in totalCluster I contains seven operons, and Cluster II has one. nih.govoup.com
Propionibacterium shermaniiAnaerobicGenes organized in multiple clustersAn industrial producer of this compound. nih.gov
Bacillus megateriumAerobic & Anaerobic elementsTwo distinct operons: cbiWHXJCDETLFGA-cysG-cbiYbtuR and cbiB-cobDUSCPossesses genes for both anaerobic and aerobic stages. nih.gov
Akkermansia muciniphila (AmII phylogroup)AnaerobicA cluster of 8 genes for corrin ring biosynthesis (cbiK/X, cbiL, cbiC, cbiD, cbiET, cbiFGH, cbiA)Also contains a putative cobalt transporter gene. asm.org

Riboswitch-mediated Control

A primary mechanism for regulating cobalamin biosynthesis and transport in bacteria is through riboswitches. nih.gov These are structured RNA elements located in the 5' untranslated region (5' UTR) of messenger RNA (mRNA) that can directly bind to small molecules, in this case, a form of cobalamin, typically adenosylcobalamin (AdoCbl). nih.govribocentre.org This binding event induces a conformational change in the RNA structure, which in turn modulates the expression of the downstream genes. ukri.org

The cobalamin riboswitch, also known as the B12-box, functions as a negative feedback regulator. wikipedia.orgrug.nl When intracellular concentrations of cobalamin are high, it binds to the riboswitch. This binding stabilizes a secondary structure in the mRNA that either terminates transcription prematurely or blocks the ribosome binding site (RBS), thereby inhibiting translation. ukri.orgrug.nl Conversely, when cobalamin levels are low, the riboswitch adopts an alternative conformation that allows for transcription and translation to proceed, leading to the synthesis of the required biosynthetic enzymes or transport proteins. researchgate.net

This regulatory mechanism is widespread among bacteria. nih.gov In Gram-negative bacteria like Escherichia coli and S. typhimurium, as well as in cyanobacteria and actinobacteria, cobalamin riboswitches typically regulate gene expression by inhibiting translation initiation. nih.goviitp.ru In this mechanism, the cobalamin-bound riboswitch forms a hairpin structure that sequesters the Shine-Dalgarno sequence, preventing ribosome binding. ukri.org In contrast, in Gram-positive bacteria, such as those in the Bacillus and Clostridium groups, the regulation often occurs at the level of transcriptional attenuation. nih.goviitp.ru Here, ligand binding to the riboswitch promotes the formation of a terminator hairpin, leading to the premature termination of transcription. mcgill.ca

Cobalamin riboswitches control a wide array of genes related to cobalamin metabolism. This includes the operons for de novo biosynthesis (cob and cbi genes), genes for cobalamin transport proteins (like btuB), and enzymes involved in cobalt transport and insertion. wikipedia.orgnih.govnih.gov In some bacteria that possess both B12-dependent and B12-independent enzymes for certain reactions (e.g., methionine synthase and ribonucleotide reductase), the B12-independent isoenzymes are often regulated by cobalamin riboswitches, ensuring that the cell uses the more efficient B12-dependent pathway when the cofactor is available. nih.govasm.org

Microbial Diversity and Distribution of Cobalamin Synthesis Genes

The ability to synthesize cobalamin is not universal among prokaryotes; it is patchily distributed across various bacterial and archaeal phyla. nih.govannualreviews.org Genomic analyses have revealed that while many prokaryotes require cobalamin for their metabolism, a smaller subset possesses the complete genetic machinery for its de novo synthesis. asm.orgfrontiersin.org This uneven distribution underscores the importance of cobalamin as a key factor in microbial community interactions and dependencies. pnas.org

Cobalamin biosynthesis genes are found in a wide range of microbial phyla. The most prominent producers are found within Proteobacteria, Actinobacteria, Firmicutes, and Cyanobacteria. frontiersin.orgresearchgate.net For instance, a large-scale genomic survey found that among publicly available genomes, Actinobacteria were enriched in de novo biosynthesis genes (58% of genomes), whereas Bacteroidetes largely lacked them (0.6%). nih.gov In soil microbiomes, the primary producers of cobalamin have been identified as members of the Proteobacteria, Actinobacteria, Firmicutes, Nitrospirae, and Thaumarchaeota. nih.gov

In marine environments, key cobalamin producers include certain heterotrophic Proteobacteria, chemoautotrophic Thaumarchaeota, and some photoautotrophic Cyanobacteria. pnas.org It is noteworthy that many Cyanobacteria produce pseudocobalamin, a form of the vitamin with a different lower axial ligand (adenine instead of 5,6-dimethylbenzimidazole), which is not universally interchangeable with cobalamin by all organisms. pnas.org The distribution of synthesis pathways also varies with environment. For example, in the ocean, genes for the aerobic pathway are more prevalent, while in the human gut, genes for the anaerobic pathway and salvage pathways are more common. 129.15.40

The ability to produce cobalamin is not only taxonomically restricted but also varies in prevalence. It's estimated that less than 40% of prokaryotes have the genes for the complete biosynthetic pathway. frontiersin.org This leads to a scenario where many bacteria and most eukaryotes are auxotrophs for cobalamin, meaning they must acquire it from the environment or from other organisms. cambridge.orgnoaa.gov This has led to the evolution of complex metabolic handoffs and symbiotic relationships within microbial communities, where the byproducts of one organism become the essential nutrients for another. cambridge.org

Table 2: Distribution of Cobalamin Biosynthesis Potential Across Major Prokaryotic Phyla

PhylumPrevalence of Biosynthesis GenesPredominant Pathway(s)Representative GeneraNotable Environments
Proteobacteria High (57.24% of genomes with biosynthesis genes) researchgate.netAerobic and AnaerobicPseudomonas, Salmonella, Sinorhizobium nih.govnih.govSoil, Marine, Human Gut nih.gov129.15.40
Actinobacteria High (18.16% of genomes with biosynthesis genes) researchgate.netAerobicStreptomyces, Propionibacterium asm.orgSoil, Industrial Fermentation nih.gov
Firmicutes Moderate (11.01% of genomes with biosynthesis genes) researchgate.netAnaerobicBacillus, Clostridium, Lactobacillus nih.govnih.govSoil, Human Gut nih.gov129.15.40
Cyanobacteria VariableAerobic (often for pseudocobalamin)Synechococcus pnas.orgsmujo.idMarine, Freshwater pnas.org129.15.40
Thaumarchaeota (Archaea) SignificantPresumed AnaerobicNitrosopumilusMarine nih.govpnas.org
Bacteroidetes Very Low (0.6% of genomes) nih.govN/A (mostly auxotrophs)BacteroidesHuman Gut nih.gov129.15.40

Cobalamin Metabolism and Transport in Eukaryotic Systems

Transcobalamin-Mediated Transport and Cellular Uptake

The initial phase of cobalamin absorption begins in the upper gastrointestinal tract. Dietary vitamin B12 is typically bound to food proteins. In the acidic environment of the stomach, pepsin and hydrochloric acid release the vitamin from these proteins. nih.gov Salivary glands produce a glycoprotein (B1211001) called haptocorrin (HC), which binds to the newly freed cobalamin. mdpi.comnih.gov This binding is crucial as it protects the acid-sensitive this compound from degradation in the stomach's harsh acidic milieu. mdpi.com

As the haptocorrin-B12 complex moves into the more alkaline duodenum, pancreatic proteases cleave haptocorrin, releasing the vitamin. mdpi.comnih.gov At this stage, Intrinsic Factor (IF), a glycoprotein secreted by the parietal cells of the stomach, binds to the liberated cobalamin. mdpi.comoup.comwikipedia.org This IF-B12 complex is essential for the vitamin's absorption in the distal ileum of the small intestine. mdpi.comwikipedia.org The formation of the IF-B12 complex protects the vitamin from further digestion and prepares it for recognition by specific receptors on intestinal cells. oup.com

The absorption of the intrinsic factor-cobalamin (IF-Cbl) complex from the intestine into the enterocytes of the distal ileum occurs via receptor-mediated endocytosis. mdpi.comannualreviews.org This process is facilitated by a specific receptor complex known as cubam , which is expressed on the apical surface of these intestinal cells. mdpi.comwikipedia.org

The cubam receptor is composed of two main proteins:

Cubilin (CUBN): This is a large, peripheral membrane protein that acts as the specific receptor for the IF-Cbl complex. wikipedia.orgnih.govmedlineplus.gov It recognizes and binds to the complex in the intestinal lumen. medlineplus.gov

Amnionless (AMN): This is a transmembrane protein that anchors cubilin to the cell membrane and is essential for the internalization of the cubilin-ligand complex. mdpi.comwikipedia.orgnih.govmedlineplus.gov

Once the IF-Cbl complex binds to cubilin, the entire cubam-ligand complex is internalized into the cell through a process dependent on clathrin. mdpi.com

After absorption into the enterocyte, the IF-Cbl complex is broken down, and cobalamin is released. It is then bound to another transport protein, transcobalamin (TC) , before being exported into the bloodstream. mdpi.comannualreviews.org The resulting holo-TC complex (TC-Cbl) circulates throughout the body to deliver cobalamin to all tissues. annualreviews.org

Cellular uptake of the TC-Cbl complex from the blood is mediated by a specific receptor, the transcobalamin receptor (TCblR) , also known as CD320 . nih.govsinobiological.comnih.gov This receptor is present on the surface of virtually all cells in the body. mdpi.com The binding of the TC-Cbl complex to CD320 triggers receptor-mediated endocytosis, allowing the vitamin to enter the target cell. nih.govsinobiological.com The expression of this receptor is notably upregulated in actively proliferating cells, highlighting the increased demand for this compound during processes like DNA synthesis. nih.gov

Key Proteins in Cobalamin Transport and Uptake
ProteinPrimary LocationFunction
Haptocorrin (HC)Saliva, Gastric Juice, Blood PlasmaBinds to B12 in the stomach to protect it from acid degradation.
Intrinsic Factor (IF)Gastric Juice, Small IntestineBinds to B12 in the duodenum and facilitates its absorption in the ileum.
Cubilin (CUBN)Apical membrane of ileal enterocytesBinds the Intrinsic Factor-B12 complex.
Amnionless (AMN)Membrane of ileal enterocytesAnchors cubilin and mediates endocytosis of the receptor-ligand complex.
Transcobalamin (TC/TCII)Blood PlasmaTransports B12 in the circulation to peripheral tissues.
Transcobalamin Receptor (TCblR/CD320)Surface of most peripheral cellsBinds the Transcobalamin-B12 complex for cellular uptake.

Following endocytosis into the cell, the TC-Cbl-CD320 complex is transported to the lysosome. Inside the lysosome, the transcobalamin protein is degraded, and cobalamin is released. nih.govresearchgate.net The free cobalamin must then be exported from the lysosome into the cytoplasm to be utilized. This export is a critical step involving a complex of lysosomal membrane proteins, primarily LMBD1 and the ATP-binding cassette transporter ABCD4 . nih.govebi.ac.ukuniprot.orgtandfonline.comnih.gov LMBD1 acts as a chaperone, ensuring ABCD4 is correctly located in the lysosomal membrane, and ABCD4 is believed to be the transporter that moves cobalamin across the membrane into the cytosol. nih.govuniprot.orgnih.gov

Once in the cytoplasm, cobalamin undergoes a series of enzymatic modifications to be converted into its two active coenzyme forms: methylcobalamin (B1676134) and adenosylcobalamin. researchgate.netmdpi.com This complex intracellular pathway involves several proteins. A key player is the protein MMACHC (methylmalonic aciduria and homocystinuria type C protein), which processes the newly released cobalamin. researchgate.netmedlineplus.govnih.gov MMACHC then interacts with another protein, MMADHC (methylmalonic aciduria and homocystinuria type D protein), which acts as a trafficking protein, directing the processed cobalamin to either the cytosolic or mitochondrial pathway for final coenzyme synthesis. uzh.chmedlineplus.govuzh.chnih.govresearchgate.netmedlineplus.gov

Receptor-Mediated Endocytosis Mechanisms

Subcellular Localization of Cobalamin Forms

The two active coenzyme forms of this compound are localized to different cellular compartments, where they participate in distinct metabolic reactions.

In the cytoplasm, cobalamin is converted to methylcobalamin (MeCbl) . researchgate.netiiti.ac.in This form of the vitamin serves as an essential cofactor for the enzyme methionine synthase (MS) . medlineplus.govnih.goviiti.ac.in Methionine synthase catalyzes the remethylation of homocysteine to form methionine, a crucial amino acid for protein synthesis and the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA and protein methylation. medlineplus.govepain.org Methylcobalamin acts as an intermediate methyl carrier in this reaction. iiti.ac.inepain.org

The other portion of processed cobalamin is transported into the mitochondria. Inside the mitochondrial matrix, it is converted into adenosylcobalamin (AdoCbl) . researchgate.netcaringsunshine.comb12-vitamin.com Adenosylcobalamin is the cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MUT) . caringsunshine.comb12-vitamin.commetabolics.comwikipedia.org This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. caringsunshine.comb12-vitamin.com This reaction is a critical step in the catabolism of certain branched-chain amino acids (valine, isoleucine, threonine), odd-chain fatty acids, and cholesterol. b12-vitamin.comwikipedia.org The resulting succinyl-CoA can then enter the citric acid (Krebs) cycle, contributing to cellular energy production (ATP). caringsunshine.comb12-vitamin.commetabolics.com

Subcellular Localization and Function of Cobalamin Coenzymes
Coenzyme FormSubcellular LocationAssociated EnzymeMetabolic Function
Methylcobalamin (MeCbl)CytosolMethionine Synthase (MS)Converts homocysteine to methionine, essential for DNA and protein methylation. medlineplus.goviiti.ac.in
Adenosylcobalamin (AdoCbl)MitochondriaMethylmalonyl-CoA Mutase (MUT)Converts L-methylmalonyl-CoA to succinyl-CoA for entry into the citric acid cycle. caringsunshine.comb12-vitamin.comwikipedia.org

Cytosolic Methylcobalamin

Genetic Determinants of Cobalamin Homeostasis

The intricate processes of this compound (cobalamin) absorption, transport, and metabolism are tightly regulated by a host of genetic factors. nih.gov Variations in the genes encoding proteins crucial for these pathways can significantly impact an individual's cobalamin status, leading to a spectrum of clinical manifestations from asymptomatic biochemical abnormalities to severe, life-threatening disorders. nih.govcocukmetabolizma.com The heritability of this compound levels is estimated to be as high as 59%, underscoring the substantial influence of genetics. nih.gov

Inborn errors of cobalamin metabolism are a group of rare, autosomal recessive disorders caused by mutations in genes essential for the intestinal absorption, transport, and intracellular processing of this compound. cocukmetabolizma.comtandfonline.com These mutations disrupt the synthesis of the two active coenzyme forms of cobalamin, adenosylcobalamin (AdoCbl) and methylcobalamin (MeCbl). tandfonline.comnih.gov AdoCbl is a necessary cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase, while MeCbl is required for the cytoplasmic enzyme methionine synthase. nih.gov

Defects in these genes lead to the accumulation of metabolic intermediates such as methylmalonic acid and homocysteine in the blood and urine. nih.govnih.gov The clinical presentation depends on which part of the metabolic pathway is affected. mhmedical.com

Disorders of cobalamin absorption and transport include:

Intrinsic Factor Deficiency: Mutations in the GIF gene, which encodes for intrinsic factor, a protein required for the absorption of this compound in the ileum. nih.govresearchgate.net

Imerslund-Gräsbeck Syndrome (IGS): Caused by mutations in either the CUBN gene, which encodes cubilin, or the AMN gene, which encodes amnionless. These two proteins form a receptor complex in the ileum responsible for the uptake of the intrinsic factor-cobalamin complex. cocukmetabolizma.com

Transcobalamin II Deficiency: Results from mutations in the TCN2 gene, which encodes transcobalamin II, the primary protein that transports cobalamin in the circulation and facilitates its uptake by peripheral tissues. cocukmetabolizma.comresearchgate.net

Inborn errors of intracellular cobalamin metabolism are categorized into several complementation groups, designated cblA through cblJ, each associated with a specific gene defect. cocukmetabolizma.comnih.gov

Combined Methylmalonic Aciduria and Homocystinuria:

cblC: The most common of these disorders, caused by mutations in the MMACHC gene. mhmedical.comnih.gov This gene is involved in the early steps of intracellular cobalamin processing. nih.govmdpi.com

cblD: Caused by mutations in the MMADHC gene. researchgate.net Different mutations in this gene can lead to isolated methylmalonic aciduria, isolated homocystinuria, or a combination of both. researchgate.net

cblF: Results from mutations in the LMBRD1 gene, which encodes a lysosomal membrane protein involved in the transport of cobalamin out of the lysosome. researchgate.net

cblJ: Associated with mutations in the ABCD4 gene, another protein involved in lysosomal transport. mdpi.commcgill.ca

Isolated Methylmalonic Aciduria:

cblA: Caused by mutations in the MMAA gene. nih.gov

cblB: Results from mutations in the MMAB gene. nih.gov Both MMAA and MMAB are involved in the synthesis of AdoCbl in the mitochondria. mdpi.com

Isolated Homocystinuria:

cblE and cblG: These are caused by mutations in genes that affect the function of methionine synthase, the enzyme that requires MeCbl. nih.gov

The following table provides a summary of the genes implicated in these inborn errors of cobalamin metabolism:

Disorder/Complementation Group Gene Function of Encoded Protein Metabolic Consequence
Intrinsic Factor DeficiencyGIFBinds to dietary cobalamin for absorption. nih.govresearchgate.netImpaired cobalamin absorption. nih.gov
Imerslund-Gräsbeck SyndromeCUBN, AMNForm a receptor for the intrinsic factor-cobalamin complex. cocukmetabolizma.comImpaired cobalamin absorption. nih.gov
Transcobalamin II DeficiencyTCN2Transports cobalamin in the blood to tissues. cocukmetabolizma.comresearchgate.netImpaired cellular uptake of cobalamin. researchgate.net
cblCMMACHCIntracellular processing of cobalamin. nih.govmdpi.comCombined methylmalonic aciduria and homocystinuria. nih.gov
cblDMMADHCIntracellular processing and trafficking of cobalamin. researchgate.netCombined or isolated methylmalonic aciduria and homocystinuria. nih.gov
cblFLMBRD1Lysosomal transport of cobalamin. researchgate.netCombined methylmalonic aciduria and homocystinuria. nih.gov
cblJABCD4Lysosomal transport of cobalamin. mdpi.commcgill.caCombined methylmalonic aciduria and homocystinuria. nih.gov
cblAMMAAMitochondrial synthesis of adenosylcobalamin. nih.govIsolated methylmalonic aciduria. nih.gov
cblBMMABMitochondrial synthesis of adenosylcobalamin. nih.govIsolated methylmalonic aciduria. nih.gov
cblEMTRRMethionine synthase reductase. manipal.eduIsolated homocystinuria. nih.gov
cblGMTRMethionine synthase. manipal.eduIsolated homocystinuria. nih.gov

Beyond the rare, highly penetrant mutations that cause inborn errors of metabolism, common genetic variants, or single nucleotide polymorphisms (SNPs), have been identified that contribute to the variation in circulating this compound levels within the general population. nih.govfredhutch.org Genome-wide association studies (GWAS) have been instrumental in identifying these loci. fredhutch.orgresearchgate.net

These studies have consistently identified associations between SNPs in or near genes involved in cobalamin transport and metabolism and serum B12 concentrations. plos.orgoup.com Some of the key genes identified include:

FUT2 (fucosyltransferase 2): Variants in this gene have a strong association with B12 levels in European and Chinese populations. researchgate.netoup.com

FUT6 (fucosyltransferase 6): Also shows a significant association with serum B12. researchgate.netoup.com

TCN1 (transcobalamin I or haptocorrin): Variants in this gene are associated with B12 levels. plos.orgoup.com A loss-of-function variant in TCN1 has been identified as being more prevalent in populations of African descent and is associated with lower circulating B12 levels. fredhutch.org

TCN2 (transcobalamin II): Variants in this gene have also been linked to B12 status. plos.orgbiorxiv.org

CUBN (cubilin): SNPs in this gene are associated with variations in B12 levels. plos.orgoup.com

MUT (methylmalonyl-CoA mutase): Variants in the gene for this mitochondrial enzyme are also implicated. plos.org

MTHFR (methylenetetrahydrofolate reductase): Certain polymorphisms in this gene, such as the C677T variant, can affect folate metabolism and indirectly impact B12 status, leading to elevated homocysteine levels. mygenefood.commethyl-life.com

ABCD4, MMAA, and MMACHC: In addition to causing rare metabolic disorders, common variants in these genes have also been associated with serum B12 levels in large population studies. plos.org

A comprehensive database, CobVar, has been developed to catalogue genetic variants associated with various B12 biomarkers, compiling data from numerous GWAS and candidate gene studies. biorxiv.orgbiorxiv.orgresearchgate.net This resource highlights that genes like FUT2, MTHFR, and TCN2 have a high number of associated variants for total serum B12. biorxiv.orgresearchgate.net

The following table summarizes some of the key genes and their association with this compound status from GWAS and other genetic studies:

Gene Symbol Gene Name Function Populations Studied
FUT2Fucosyltransferase 2Involved in the synthesis of H antigen. manipal.eduEuropean, Chinese, Indian. researchgate.netoup.com
FUT6Fucosyltransferase 6Glycosylation enzyme. researchgate.netChinese, Indian. researchgate.netoup.com
TCN1Transcobalamin I (Haptocorrin)Binds and transports cobalamin in the blood. manipal.eduEuropean, African American, Indian. fredhutch.orgoup.com
CUBNCubilinReceptor for the intrinsic factor-B12 complex. manipal.eduEuropean, Indian. plos.orgoup.com
MUTMethylmalonyl-CoA MutaseMitochondrial enzyme in B12 metabolism. manipal.eduEuropean. plos.org
MTHFRMethylenetetrahydrofolate ReductaseEnzyme in folate metabolism, impacting B12-dependent pathways. mygenefood.commethyl-life.comMultiple ethnicities. biorxiv.orgbiorxiv.org
CD320CD320 MoleculeReceptor for transcobalamin-bound cobalamin. mdpi.comEuropean. plos.org
CLYBLCitrate Lyase Beta LikeMitochondrial enzyme. researchgate.netChinese. researchgate.net
MMAAMethylmalonic Aciduria Type AChaperone for methylmalonyl-CoA mutase. mdpi.comEuropean, Indian. plos.orgoup.com
MMACHCMethylmalonic Aciduria and Homocystinuria Type CIntracellular cobalamin processing. mdpi.comEuropean. plos.org
TCN2Transcobalamin IIPrimary transport protein for cellular B12 uptake. manipal.eduEuropean, Indian. plos.orgoup.com
ABCD4ATP Binding Cassette Subfamily D Member 4Lysosomal transporter of cobalamin. mdpi.commcgill.caEuropean. plos.org

These genetic findings provide valuable insights into the biochemical pathways that determine an individual's this compound status and may help to better understand the role of cobalamin in health and disease. researchgate.net

Coenzymatic Functions and Enzymatic Mechanisms of Cobalamin

Overview of Cobalamin-Dependent Enzymatic Reactions

Cobalamin-dependent enzymes are broadly classified into those that utilize methylcobalamin (B1676134) and those that utilize adenosylcobalamin. rsc.orgnih.govresearchgate.net These enzymes catalyze distinct types of reactions, primarily methyl transfer reactions and rearrangement/elimination reactions, respectively. rsc.orgnih.govresearchgate.net The catalytic activity of these enzymes is intrinsically linked to the ability of the cobalt ion within the cobalamin cofactor to cycle through different oxidation states (+1, +2, and +3) and to form and cleave a cobalt-carbon bond. rsc.orgiiti.ac.in In methylcobalamin-dependent enzymes, the Co-C bond undergoes heterolytic cleavage, while in adenosylcobalamin-dependent enzymes, it undergoes homolytic cleavage, generating a highly reactive 5'-deoxyadenosyl radical. rsc.orgiiti.ac.inunl.eduacs.org

Humans have two known cobalamin-dependent enzymes: methionine synthase (MTR), which requires methylcobalamin, and methylmalonyl-CoA mutase (MCM), which requires adenosylcobalamin. nih.govoregonstate.eduiiti.ac.innih.govbevital.no These two enzymes are critical for distinct metabolic pathways. Methionine synthase is located in the cytoplasm and is involved in amino acid metabolism and the folate cycle, while methylmalonyl-CoA mutase is located in the mitochondria and is essential for the catabolism of certain amino acids and fatty acids. nih.goviiti.ac.innih.govnih.gov

Methylcobalamin-Dependent Methionine Synthase (MTR)

Methionine synthase (MetH), also known as 5-methyltetrahydrofolate-homocysteine methyltransferase, is a cobalamin-dependent and zinc-dependent enzyme that catalyzes the final step in the regeneration of methionine from homocysteine. wikipedia.orgebi.ac.uk This enzyme is crucial for maintaining cellular methionine levels and is a key link between the methionine cycle and one-carbon metabolism via the folate cycle. nih.govwikipedia.orgfrontiersin.org Mammals, including humans, express only the cobalamin-dependent form of methionine synthase. wikipedia.org

Homocysteine Remethylation to Methionine

The primary reaction catalyzed by methionine synthase is the transfer of a methyl group from 5-methyltetrahydrofolate (5-MeTHF) to homocysteine, resulting in the formation of tetrahydrofolate (THF) and methionine. nih.govnih.govwikipedia.orgebi.ac.uknih.gov This reaction effectively remethylates homocysteine to produce methionine. wikipedia.orgfrontiersin.orgpractical-haemostasis.com The cobalamin cofactor, specifically methylcobalamin (MeCbl), acts as an intermediate methyl carrier in this process. nih.govnih.gov

The reaction proceeds through a ping-pong mechanism involving two steps. In the first step, the methyl group from 5-MeTHF is transferred to the cobalt ion of enzyme-bound cob(I)alamin, regenerating THF and forming methylcob(III)alamin. ebi.ac.ukresearchgate.net In the second step, the methyl group from methylcob(III)alamin is transferred to homocysteine, producing methionine and regenerating cob(I)alamin, which is then ready for another catalytic cycle. ebi.ac.ukresearchgate.net

Role in One-Carbon Metabolism and Folate Cycle

Methionine synthase plays a pivotal role in one-carbon metabolism by regenerating THF from 5-MeTHF. nih.govnih.govwikipedia.orgfrontiersin.org THF is a critical coenzyme in various metabolic reactions involving the transfer of one-carbon units, such as the synthesis of purines and thymidylate, which are essential for DNA synthesis. oregonstate.edunih.govnih.govwikipedia.orgfrontiersin.org

The conversion of 5-MeTHF to THF by methionine synthase is particularly important because 5-MeTHF is the predominant form of folate in the plasma and is essentially a metabolic dead end unless its methyl group is removed by methionine synthase. nih.govwikipedia.org This reaction ensures the availability of THF for other essential metabolic processes. nih.govwikipedia.org Therefore, the activity of methionine synthase is intrinsically linked to the folate cycle, and dysfunction of this enzyme can lead to the accumulation of 5-MeTHF and a functional folate deficiency, impacting DNA synthesis and cell division. wikipedia.orgnih.govnih.gov

Mechanisms of Methyl Group Transfer

The methyl transfer catalyzed by methionine synthase involves the cycling of the cobalamin cofactor between the methylcob(III)alamin and cob(I)alamin states. researchgate.netbiorxiv.orgpnas.org The transfer of the methyl group from 5-MeTHF to cob(I)alamin is thought to occur via a three-center, two-electron bond involving the nitrogen of methyltetrahydrofolate, the cobalt of cobalamin, and the methyl carbon. ebi.ac.uk

Subsequently, the methyl group is transferred from methylcob(III)alamin to homocysteine. This step is proposed to occur via an SN2-like mechanism where the thiolate anion of homocysteine acts as a nucleophile, attacking the methyl group attached to the cobalt. biorxiv.org The zinc atom coordinated near the homocysteine binding site is thought to activate homocysteine for this nucleophilic attack. biorxiv.org

Enzyme Reactivation and Redox Chemistry

While the primary catalytic cycle of methionine synthase involves the interconversion of methylcob(III)alamin and cob(I)alamin, the highly reactive cob(I)alamin intermediate is susceptible to oxidation to an inactive cob(II)alamin form, particularly under aerobic conditions. ebi.ac.ukresearchgate.netbiorxiv.orgpnas.orgpnas.org To maintain catalytic activity, the enzyme must be reactivated through a reductive methylation process. ebi.ac.uknih.govresearchgate.netpnas.orgpnas.org

This reactivation involves the reduction of cob(II)alamin to cob(I)alamin by an electron donor, followed by the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the regenerated cob(I)alamin, restoring the active methylcob(III)alamin form. wikipedia.orgebi.ac.uknih.govresearchgate.netpnas.orgpnas.org In humans, the electron is supplied by methionine synthase reductase (MTRR), while in bacteria like E. coli, flavodoxin serves this role. wikipedia.orgpnas.org The reactivation process is crucial for the sustained activity of methionine synthase and involves significant conformational changes within the enzyme to bring the AdoMet-binding domain into proximity with the cobalamin cofactor. wikipedia.orgnih.govpnas.orgpnas.org

Adenosylcobalamin-Dependent Methylmalonyl-CoA Mutase (MCM)

Methylmalonyl-CoA mutase (MCM) is a mitochondrial enzyme that requires 5'-deoxyadenosylcobalamin (AdoCbl) as a cofactor. wikipedia.orgnih.govoregonstate.eduiiti.ac.innih.govnih.govebi.ac.ukresearchgate.netnih.gov This enzyme catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the catabolism of branched-chain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. wikipedia.orgnih.govoregonstate.edunih.govwikipedia.orgwikipedia.org Succinyl-CoA then enters the citric acid cycle, contributing to energy production. wikipedia.orgoregonstate.eduwikipedia.org

The mechanism of methylmalonyl-CoA mutase involves the homolytic cleavage of the Co-C bond in AdoCbl, generating a 5'-deoxyadenosyl radical and cob(II)alamin. libretexts.orgiiti.ac.inacs.org The adenosyl radical then abstracts a hydrogen atom from the substrate, L-methylmalonyl-CoA, creating a substrate radical. This substrate radical undergoes a rearrangement, where the CoA-carbonyl group migrates. Finally, the substrate radical abstracts a hydrogen atom from 5'-deoxyadenosine (B1664650) (formed from the adenosyl radical), yielding the product, succinyl-CoA, and regenerating the adenosyl radical to recombine with cob(II)alamin, reforming AdoCbl. This process is a classic example of a coenzyme B12-dependent radical rearrangement reaction. libretexts.orgiiti.ac.inacs.org Dysfunction of MCM or a deficiency in AdoCbl leads to the accumulation of methylmalonic acid, a marker for vitamin B12 deficiency. wikipedia.orgwikipedia.org

Isomerization of Methylmalonyl-CoA to Succinyl-CoA

The isomerization of methylmalonyl-CoA to succinyl-CoA is a key reaction in the catabolism of odd-chain fatty acids, certain amino acids (valine, isoleucine, methionine, and threonine), and cholesterol. wikipedia.orgmdpi.comacademicstrive.commdpi.com This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase (MCM), which requires adenosylcobalamin (AdoCbl) as a cofactor. wikipedia.orgacademicstrive.comwikipedia.orgebi.ac.uk The conversion of L-methylmalonyl-CoA to succinyl-CoA is a crucial step that funnels metabolites into the tricarboxylic acid (TCA) cycle for energy production. wikipedia.orgmdpi.com Impairment of this AdoCbl-dependent reaction, such as in this compound deficiency, leads to the accumulation of methylmalonic acid, a clinical marker for B12 deficiency. mdpi.commdpi.comwikipedia.orgfao.orgtaylorandfrancis.com

The mechanism involves the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.org MCM is a mitochondrial enzyme that functions as a homodimer. wikipedia.org The enzyme binds AdoCbl, and the catalytic cycle is initiated by the homolytic cleavage of the cobalt-carbon bond of the cofactor. ebi.ac.ukbris.ac.uk This cleavage generates a 5'-deoxyadenosyl radical and cob(II)alamin. iiti.ac.inebi.ac.ukbris.ac.uk The adenosyl radical then abstracts a hydrogen atom from the substrate, methylmalonyl-CoA, creating a substrate radical intermediate. ebi.ac.ukbris.ac.uk This substrate radical undergoes rearrangement, and the reaction is completed by the abstraction of a hydrogen atom from 5'-deoxyadenosine by the rearranged radical, regenerating the adenosyl radical and forming the product, succinyl-CoA. ebi.ac.ukbris.ac.uk

Involvement in Fatty Acid and Amino Acid Catabolism

Cobalamin, specifically through the action of methylmalonyl-CoA mutase, plays a vital role in the catabolism of odd-chain fatty acids and several amino acids. mdpi.comacademicstrive.comnih.govnih.govrcsb.orgoup.comnih.gov The breakdown of these molecules generates propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. mdpi.comistanbulmedicaljournal.org The AdoCbl-dependent conversion of methylmalonyl-CoA to succinyl-CoA by MCM is the final step in this pathway, allowing the carbon skeletons of these fatty acids and amino acids to enter the TCA cycle. wikipedia.orgmdpi.commdpi.com Disruptions in this pathway due to insufficient cobalamin can lead to metabolic dysfunction. mdpi.commdpi.comnih.gov

Radical Reaction Mechanisms and Co-C Bond Homolysis

Many cobalamin-dependent enzymatic reactions, particularly those catalyzed by AdoCbl-dependent enzymes, proceed via radical mechanisms initiated by the homolytic cleavage of the cobalt-carbon bond of the cofactor. taylorandfrancis.combris.ac.ukoup.comoup.comrsc.org This homolysis generates a highly reactive 5'-deoxyadenosyl radical and cob(II)alamin. iiti.ac.inbris.ac.ukoup.com The adenosyl radical acts as an initiator, abstracting a hydrogen atom from the substrate to create a substrate radical. bris.ac.ukoup.comnih.gov The unpaired electron on the cobalt in cob(II)alamin also plays a role in the catalytic cycle. iiti.ac.in

The Co-C bond in cobalamins is relatively weak and can undergo homolytic cleavage, heterolytic cleavage to form Co(I) and a carbocation, or heterolytic cleavage to form Co(III) and a carbanion. iiti.ac.inbris.ac.uk The accessibility of the Co(I), Co(II), and Co(III) oxidation states of cobalt is crucial for the diverse catalytic activities of cobalamin-dependent enzymes. iiti.ac.inbris.ac.uk In AdoCbl-dependent isomerases, the homolytic cleavage of the Co-C bond is the key initiating step, producing the adenosyl radical and Co(II). iiti.ac.inbris.ac.ukrsc.org

Enzyme Active Site Dynamics and Substrate Radical Intermediates

The active site of cobalamin-dependent enzymes plays a critical role in facilitating the radical reaction mechanisms and controlling the highly reactive radical intermediates. taylorandfrancis.comoup.com Upon substrate binding, conformational changes in the enzyme active site can induce the homolytic cleavage of the Co-C bond in AdoCbl. nih.govacs.org The enzyme active site provides a specific environment that positions the cofactor and substrate to allow for efficient hydrogen atom abstraction by the adenosyl radical.

The substrate radical intermediates formed during these reactions are highly reactive. The enzyme active site is structured to protect these radical intermediates from undesired side reactions and to guide their rearrangement. rcsb.orgnih.govpsu.edu Spectroscopic techniques, such as electron paramagnetic resonance (EPR) spectroscopy, have been used to study the nature and dynamics of these radical intermediates within the enzyme active site. nih.govresearchgate.netmdpi.comnih.gov The precise positioning and movement of the adenosyl radical and the substrate radical within the active site are crucial for the catalytic efficiency and specificity of these enzymes. nih.govscispace.com

Other Corrinoid-Dependent Enzymes (Prokaryotic)

While methylmalonyl-CoA mutase is found in both eukaryotes and prokaryotes, a wider variety of corrinoid-dependent enzymes play central roles in metabolism in prokaryotes, particularly under anaerobic conditions. nih.govosti.gov These enzymes are involved in diverse processes beyond carbon skeleton rearrangements, including deamination and dehalogenation. escholarship.orgnih.govnih.gov

Diol Dehydratases and Ethanolamine (B43304) Ammonia-Lyase

Diol dehydratases and ethanolamine ammonia-lyase are examples of AdoCbl-dependent enzymes found in prokaryotes that catalyze the deamination or dehydration of vicinal diols or ethanolamine, respectively, via radical mechanisms. nih.govoup.compsu.eduoup.com

Diol dehydratase catalyzes the conversion of 1,2-diols, such as 1,2-propanediol and ethylene (B1197577) glycol, to their corresponding aldehydes. rcsb.orgoup.com This reaction is initiated by the homolytic cleavage of the Co-C bond of AdoCbl, generating the adenosyl radical. rcsb.orgoup.comoup.com The adenosyl radical abstracts a hydrogen atom from the diol substrate, leading to a substrate radical intermediate that undergoes rearrangement and subsequent elimination of water to form the aldehyde product. bris.ac.ukoup.com Diol dehydratases typically bind AdoCbl in the "base-on" conformation, where the 5,6-dimethylbenzimidazole (B1208971) ligand is coordinated to the cobalt atom. rcsb.orgoup.com Some diol dehydratases require a potassium ion for catalytic activity, with the potassium ion interacting directly with the hydroxyl groups of the substrate. rcsb.orgnih.gov These enzymes can be subject to mechanism-based inactivation. oup.comoup.comasm.org

Ethanolamine ammonia-lyase (EAL) catalyzes the AdoCbl-dependent deamination of ethanolamine to acetaldehyde (B116499) and ammonia. nih.govnih.govasm.org Similar to diol dehydratase, the catalytic cycle of EAL is initiated by the homolytic cleavage of the Co-C bond of AdoCbl, producing cob(II)alamin and an adenosyl radical. nih.govnih.gov The adenosyl radical abstracts a hydrogen atom from ethanolamine, forming a substrate radical. capes.gov.br This substrate radical then undergoes a complex series of rearrangements and eliminations to yield acetaldehyde and ammonia. nih.govcapes.gov.br EAL also binds AdoCbl in the "base-on" conformation. nih.gov Inactivation of EAL can occur through irreversible cleavage of the Co-C bond. psu.eduasm.org Reactivation of inactivated EAL can be mediated by specific reactivating factors, such as EutA in Escherichia coli, in an ATP-dependent process involving the exchange of modified coenzyme for intact AdoCbl. psu.eduasm.org

Reductive Dehalogenases

Reductive dehalogenases are a group of cobalamin-dependent enzymes found in anaerobic prokaryotes, particularly organohalide-respiring bacteria. nih.govnih.govnih.govresearchgate.netnih.govwikipedia.org These enzymes catalyze the reductive cleavage of carbon-halogen bonds in a variety of halogenated organic compounds, which are often environmental pollutants. nih.govresearchgate.netnih.govwikipedia.orgmdpi.com This process is central to the energy-conserving respiration of these bacteria, where organohalides serve as terminal electron acceptors. wikipedia.org

Reductive dehalogenases contain a cobalamin cofactor at their catalytic active site and often harbor iron-sulfur clusters that provide reducing equivalents. wikipedia.org Unlike the radical mechanisms typically seen in isomerases, the mechanism of reductive dehalogenation by these enzymes can involve different pathways, including mechanisms involving an organocobalt adduct, a single-electron transfer, or a direct interaction between the cobalamin cobalt and the substrate halogen. iiti.ac.innih.govnih.govwikipedia.orgmdpi.com Recent research suggests that some reductive dehalogenases achieve the reduction of the organohalide substrate via the formation of a halogen-cobalt bond, a mechanism distinct from the carbon-cobalt bond chemistry of other cobalamin-dependent enzymes. nih.govresearchgate.netnih.gov Crystal structures of some reductive dehalogenases have provided evidence for a direct cobalt-halogen interaction in the substrate-bound state. mdpi.com

Corrinoid/Iron-Sulfur Proteins in Acetyl-CoA Synthesis

Corrinoid/iron-sulfur proteins (CoFeSP) play a central and essential role in the biosynthesis of acetyl-CoA within the reductive acetyl-CoA pathway, also known as the Wood-Ljungdahl pathway, found in various anaerobic bacteria and archaea pnas.orgnih.govpnas.orgnih.gov. This pathway is a crucial route for autotrophic carbon fixation, allowing microorganisms to synthesize acetyl-CoA from carbon monoxide (CO) and a methyl group pnas.orgacs.org.

CoFeSP functions as a methyl carrier protein, bridging the methyl branch and the carbonyl branch of the pathway pnas.orghu-berlin.de. Its mechanism involves two key methyl transfer reactions. Initially, CoFeSP accepts a methyl group from methyltetrahydrofolate (or methyltetrahydromethanopterin in archaea) pnas.orgpnas.orgacs.org. This reaction is catalyzed by a methyltransferase (MeTr) pnas.orgacs.org. The corrinoid cofactor within CoFeSP, which cycles through different oxidation states, accepts this methyl group in its low-potential Co(I) state, forming methylcob(III)amide (CH3-Co(III)FeSP) pnas.orgpnas.orgmdpi.com.

The active site of ACS, where this condensation occurs, is a complex nickel-iron-sulfur cluster known as the A-cluster pnas.orgacs.orghu-berlin.demdpi.com. The methyl group from CoFeSP is specifically transferred to a nickel ion within this cluster acs.org. Studies on the ACS A-cluster have explored its different oxidation states and their roles in the catalytic mechanism mdpi.com.

Beyond the corrinoid cofactor, CoFeSP typically contains an iron-sulfur cluster, often a [4Fe-4S] cluster nih.govpnas.orgnih.gov. Structural studies of CoFeSP, such as that from Carboxydothermus hydrogenoformans, have shown the protein to be a heterodimer with distinct domains pnas.orgnih.gov. The [4Fe-4S] cluster is typically located in the N-terminal domain of the large subunit, while the corrinoid cofactor is bound in the C-terminal domain pnas.orgnih.gov. The spatial separation between these two cofactors within the protein suggests that electron transfer between them, if it occurs, may be indirect or involve conformational changes pnas.org. The corrinoid cofactor in CoFeSP is often found in a "base-off" configuration, meaning the dimethylbenzimidazole lower ligand is dissociated from the cobalt ion pnas.orgnih.govmdpi.com.

The Co(I) state of the corrinoid in CoFeSP is highly reactive but also susceptible to oxidation to the inactive Co(II) state pnas.orgrcsb.org. To maintain the catalytic cycle, the Co(II) state must be reductively reactivated back to Co(I) pnas.orgrcsb.org. In some organisms, this reductive reactivation is facilitated by a specific ATP-dependent activator protein pnas.orgrcsb.orgresearchgate.net.

Molecular and Cellular Consequences of Cobalamin Dyshomeostasis

Impact on DNA Synthesis and Genomic Stability

Vitamin B12 plays a pivotal role in maintaining DNA integrity and facilitating accurate DNA synthesis. Its deficiency can compromise these processes, leading to genomic instability.

Disruption of Nucleotide Biosynthesis

This compound is indirectly involved in the synthesis of deoxyribonucleotides, the building blocks of DNA. As a cofactor for methionine synthase, this compound is essential for the regeneration of tetrahydrofolate (THF) from 5-methyltetrahydrofolate (5-methyl-THF). THF is crucial for one-carbon transfers necessary for the de novo synthesis of purines and the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). Cobalamin deficiency leads to a "folate trap," where 5-methyl-THF accumulates, and the supply of THF is reduced. This limits the availability of folate coenzymes required for nucleotide biosynthesis, impairing DNA synthesis and cellular proliferation, particularly in rapidly dividing cells like those in the bone marrow, which contributes to megaloblastic anemia. Furthermore, impaired dTMP synthesis due to low folate availability can result in the misincorporation of uracil (B121893) into DNA, a mutagenic lesion that can lead to DNA strand breaks during repair, contributing to genomic instability.

Aberrant DNA Methylation and Epigenetic Regulation

This compound is crucial for the methylation cycle, which is intrinsically linked to epigenetic regulation. As a cofactor for methionine synthase, this compound is required for the conversion of homocysteine to methionine. Methionine is then converted to S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions, including DNA, RNA, protein, and lipid methylation. DNA methylation, specifically the methylation of cytosine residues, is a key epigenetic mechanism that regulates gene expression, maintains chromatin structure, and ensures genomic stability.

Cobalamin deficiency impairs methionine synthase activity, leading to reduced SAM production and an accumulation of S-adenosylhomocysteine (SAH), a potent inhibitor of methyltransferases. This disruption in the methylation cycle results in aberrant DNA methylation patterns, including global DNA hypomethylation and region-specific hypermethylation. Aberrant DNA methylation is associated with various pathological conditions, such as chromosomal instability, increased susceptibility to mutations, altered gene expression patterns, developmental abnormalities, neurodegeneration, and increased cancer risk. Research indicates that this compound depletion may be associated with aberrant DNA methylation and an increased risk of certain lesions through the one-carbon metabolism pathway.

Metabolic Imbalances and Accumulation of Toxic Intermediates

Cobalamin dyshomeostasis leads to the accumulation of specific metabolic intermediates that can have toxic effects on cells and tissues.

Hyperhomocysteinemia

As a cofactor for methionine synthase, this compound is essential for the remethylation of homocysteine to methionine. Deficiency in this compound impairs this reaction, leading to elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia. Hyperhomocysteinemia is associated with oxidative stress, endothelial dysfunction, and an increased risk of cardiovascular disease and neurological disorders. Elevated homocysteine levels can induce DNA strand breakage and apoptosis.

Methylmalonic Acid Accumulation

This compound, in its adenosylcobalamin form, is a required coenzyme for the enzyme methylmalonyl-CoA mutase. This enzyme catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA, a crucial step in the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine). Cobalamin deficiency impairs the function of methylmalonyl-CoA mutase, resulting in the accumulation of methylmalonyl-CoA and its precursor, methylmalonic acid (MMA). Elevated MMA levels are a sensitive indicator of this compound deficiency and can contribute to metabolic acidosis and neurotoxicity. The accumulation of methylmalonyl-CoA can disrupt mitochondrial function and affect fatty acid metabolism, particularly impacting the nervous system.

Here is a table summarizing the key metabolic intermediates affected by cobalamin dyshomeostasis:

Metabolic IntermediateEnzyme Involved (this compound dependent)Consequence of DeficiencyAssociated Conditions
HomocysteineMethionine SynthaseAccumulation (Hyperhomocysteinemia)Cardiovascular disease, Neurological disorders
Methylmalonic AcidMethylmalonyl-CoA MutaseAccumulation (Methylmalonic Acidemia)Metabolic acidosis, Neurotoxicity

Effects on Mitochondrial Function and Energy Production

Adenosylcobalamin is a critical cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase, which is essential for the conversion of methylmalonyl-CoA to succinyl-CoA. Succinyl-CoA is an intermediate in the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), a central pathway for cellular energy production (ATP synthesis).

Impaired methylmalonyl-CoA mutase activity due to cobalamin deficiency leads to the accumulation of methylmalonyl-CoA, which can disrupt the TCA cycle and reduce the production of succinyl-CoA. This can impair mitochondrial function and reduce cellular energy production. Alterations in mitochondrial lipid metabolic pathways and reduced succinyl levels due to this compound deficiency can modify the mitochondrial energy production balance. Cells may shift towards less efficient aerobic glycolysis for energy production when the conversion of methylmalonyl-CoA to succinyl-CoA is impeded. High homocysteine levels, resulting from impaired methionine synthase activity, can also contribute to impaired mitochondrial function and reduced ATP production.

Impaired TCA Cycle Function

This compound, in its adenosylcobalamin form, is an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzyme catalyzes the conversion of methylmalonyl-CoA to succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle uq.edu.aubioscientifica.com. In cobalamin deficiency, the reduced activity of MUT leads to an accumulation of methylmalonyl-CoA and its precursor, methylmalonic acid (MMA) nih.govdrugbank.comoregonstate.edu.

The impaired conversion of methylmalonyl-CoA to succinyl-CoA can disrupt the normal flux of the TCA cycle. Succinyl-CoA is an intermediate that supports mitochondrial energy production consensus.app. Dysfunction in this conversion can impair anaplerosis, the process of replenishing TCA cycle intermediates, thereby potentially derailing TCA cycling and leading to energy deficits uq.edu.aubioscientifica.com. Studies in rats with dietary B12 deficiency have shown altered levels of TCA cycle intermediates in the liver and reduced levels of metabolites involved in the TCA cycle in brain tissue uq.edu.aunih.gov. Reduced hepatic TCA cycling may decrease glucose utilization in this tissue, potentially contributing to elevated blood glucose concentrations bioscientifica.com.

Alterations in Lipid Metabolism

Cobalamin deficiency can also impact lipid metabolism. The accumulation of methylmalonyl-CoA due to impaired MUT activity is thought to interfere with fatty acid synthesis and metabolism. Methylmalonyl-CoA is structurally similar to malonyl-CoA, a key substrate in fatty acid biosynthesis nih.govchemeurope.com. High levels of methylmalonyl-CoA may act as an aberrant substitute for malonyl-CoA or directly inhibit enzymes involved in fatty acid synthesis or elongation.

Furthermore, malonyl-CoA is a crucial regulator of fatty acid oxidation, inhibiting carnitine palmitoyltransferase, the enzyme that facilitates the entry of fatty acids into mitochondria for beta-oxidation chemeurope.comwikipedia.org. While the direct effects of elevated methylmalonyl-CoA on this regulatory mechanism are complex, disruptions in the balance between fatty acid synthesis and degradation can occur in cobalamin deficiency. Research indicates that B12 deficiency can affect liver metabolism, potentially leading to increased lipogenesis consensus.app.

Molecular Mechanisms of Cellular Stress

Cobalamin deficiency is associated with increased cellular stress, particularly oxidative stress and inflammation.

Oxidative Stress

This compound deficiency is linked to increased oxidative stress, although the precise mechanisms are still being elucidated mdpi.comnih.govnih.gov. One proposed mechanism involves the accumulation of homocysteine (HCy), which occurs due to the impaired activity of methionine synthase, the other B12-dependent enzyme oregonstate.edumdpi.comnih.gov. Elevated HCy is believed to induce reactive oxygen species (ROS) accumulation through various mechanisms, including auto-oxidation of HCy leading to the production of hydrogen peroxide mdpi.comnih.gov.

Additionally, cobalamin itself may possess antioxidant properties, and its absence could directly contribute to increased oxidative stress mdpi.comnih.gov. Studies suggest that B12 can react with superoxide (B77818), producing hydrogen peroxide, in a manner approaching the efficiency of superoxide dismutase mdpi.com. The cobalt center within cobalamin can undergo changes in its oxidation state, potentially participating in a catalytic cycle that influences cellular redox balance mdpi.com.

Furthermore, impaired mitochondrial function resulting from methylmalonyl-CoA accumulation can lead to increased ROS production mdpi.comkuleuven.be. This creates a vicious cycle where oxidative stress can alter the oxidation state of cobalamin, further inhibiting methionine synthase activity and exacerbating HCy accumulation mdpi.com.

Analytical Methodologies for Cobalamin Research

Spectroscopic Techniques for Cobalamin Analysis

Spectroscopic methods provide insight into the molecular structure and concentration of cobalamin by measuring its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a fundamental technique for the analysis of vitamin B12. The complex corrin (B1236194) ring structure of cobalamin gives it a distinct absorption spectrum, making it highly suitable for this type of analysis. labmate-online.com

Principle and Application: Cyanocobalamin (B1173554), a common and stable form of this compound, exhibits three characteristic absorption peaks in the UV-Vis spectrum at approximately 278 nm, 361 nm, and 550 nm. labmate-online.com The peak at 361 nm is the most intense and is typically used for quantitative analysis, allowing for the determination of cyanocobalamin concentration by comparing the absorbance of a sample to that of a known standard. labmate-online.com The peak at 550 nm is responsible for the compound's distinct red color. labmate-online.com

For qualitative identification, all three peaks must be present. Furthermore, the ratio of the absorbances at different wavelengths is calculated and must fall within a specified range for positive identification, as stipulated by pharmacopoeial standards like the United States Pharmacopeia (USP). labmate-online.commt.com The European Pharmacopoeia also lists UV-Vis spectrophotometry for the quantification of cyanocobalamin. europa.eu

Table 1: Characteristic UV-Vis Absorption Data for Cyanocobalamin

Parameter Wavelength (nm) Purpose
Peak 1 278 Identification
Peak 2 361 Identification & Quantification
Peak 3 550 Identification
Ratio 1 A361 / A278 Qualitative Identification
Ratio 2 A361 / A550 Qualitative Identification

Data sourced from Labmate-Online. labmate-online.com

Research Findings: UV-Vis spectrophotometry has been validated for the simultaneous estimation of cobalamin and other compounds in pharmaceutical formulations. In one such study, the method demonstrated adherence to Beer-Lambert's law in a concentration range of 0.1–0.9 µg/mL for cobalamin, with high accuracy and precision. ijsrem.com

Table 2: Validation Parameters for UV-Vis Spectrophotometric Analysis of Cobalamin

Parameter Result
Linearity Range 0.1–0.9 µg/mL
Correlation Coefficient (r²) 0.991
Percentage Recovery 97.46–101.25%
Assay Accuracy 100.22%
Precision (%RSD) < 2%

Data sourced from the International Journal of Scientific Research and Engineering Methodologies. ijsrem.com

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a specialized technique that detects species with unpaired electrons. It has been instrumental in elucidating the mechanistic pathways of cobalamin-dependent enzymes, which often involve paramagnetic intermediates. bris.ac.uk

Principle and Application: The cobalt ion in the cobalamin corrin ring can exist in different oxidation states. The Co(II) state, known as cob(II)alamin, is paramagnetic and therefore EPR-active. nih.gov EPR spectroscopy was critical in providing the first evidence for radical-based mechanisms in B12-dependent enzyme reactions. bris.ac.uk These studies identified both a Co(II) species and an organic radical, supporting the theory that the enzyme's catalytic cycle involves homolytic cleavage of the cobalt-carbon bond. bris.ac.uk

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique used for elemental analysis. It offers exceptional sensitivity and selectivity for quantifying this compound by measuring its unique cobalt content. fda.gov

Principle and Application: The method involves introducing a sample into a high-temperature argon plasma, which atomizes the sample and ionizes the constituent atoms. A mass spectrometer then separates and detects these ions based on their mass-to-charge ratio. Since each cobalamin molecule contains a single cobalt atom, quantifying the 59Co isotope allows for a highly accurate and robust determination of the total this compound concentration. fda.govtandfonline.com

Research Findings: ICP-MS provides very low detection limits for this compound, reported to be as low as 0.05 ng/mL in pharmaceutical preparations. tandfonline.com The technique is noted for its rapid analysis time, with a single sample cycle, including sampling and washing, being accomplished in as little as 0.5 minutes. tandfonline.com To differentiate between the various forms of cobalamin, ICP-MS is often coupled with a separation technique like HPLC (see section 6.2.1). This hyphenated approach, HPLC-ICP-MS, allows for the separation of species such as cyanocobalamin, methylcobalamin (B1676134), and hydroxocobalamin, followed by their individual quantification via cobalt detection. rsc.org This method has been successfully applied to determine this compound in complex matrices like multivitamin tablets and fortified breakfast cereals. fda.govrsc.org

Table 3: Performance Characteristics of ICP-MS Methods for Cobalamin Analysis

Method Matrix Limit of Detection (LOD) Limit of Quantitation (LOQ)
Direct ICP-MS Pharmaceutical Tablets 0.05 ng/mL Not Reported
HPLC-ICP-MS Milk Powder 0.63 µg/kg 2.11 µg/kg

Data sourced from Zhang et al. (2008) and Liu et al. (2022). tandfonline.commdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Chromatographic Separation Methods

Chromatographic techniques are essential for separating the different forms of cobalamin (vitamers) from each other and from interfering substances in a sample matrix.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of various cobalamin forms. It offers a rapid, sensitive, and reproducible means of characterizing physiological cobalamins. nih.gov

Principle and Application: HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For cobalamins, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. Different cobalamins, such as adenosylcobalamin, methylcobalamin, hydroxycobalamin, and cyanocobalamin, have slightly different polarities and thus elute from the column at distinct times, allowing for their separation and subsequent quantification by a detector (e.g., UV-Vis or Mass Spectrometry). nih.gov

Research Findings: Traditional HPLC methods can successfully achieve baseline separation of the four common cobalamins, but often require long run times of 20-30 minutes and have detection limits of around 2 nM, which is often insufficient for physiological samples. oup.comoup.comresearchgate.net The development of Ultra-Performance Liquid Chromatography (UPLC), which uses smaller stationary phase particles and higher pressures, has significantly improved performance. UPLC can reduce chromatographic run times tenfold to as little as 3 minutes while increasing sensitivity and resolution. oup.comoup.comresearchgate.net When coupled to tandem mass spectrometry (LC-MS/MS), these methods can accurately quantify the three active forms of B12 (adenosylcobalamin, methylcobalamin, and hydroxocobalamin) in complex samples in under 8 minutes. mdpi.com

Table 4: Comparison of HPLC and UPLC Methods for Cobalamin Separation

Method Column Type Mobile Phase Example Run Time Analytes Separated
HPLC C18 Gradient of methanol (B129727) and water with formic acid. fda.gov 20-30 min oup.com AdoCbl, MeCbl, HOCbl, CNCbl. nih.gov
UPLC C18 (1.7 µm particles) Gradient of 0.1% Trifluoroacetic acid in water and methanol. researchgate.net ~3 min oup.com AdoCbl, MeCbl, HOCbl, CNCbl. oup.com
HPLC-ICP-MS C18 (5 µm) Isocratic; 60% methanol solution with EDTA and KH2PO4. mdpi.com ~4 min mdpi.com Free Cobalt, Cyanocobalamin. mdpi.com

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It has gained traction for vitamin analysis due to its high efficiency, minimal sample preparation, and low solvent consumption. researchgate.netamazonaws.com

Principle and Application: In CE, a narrow-bore fused-silica capillary filled with a background electrolyte is subjected to a high voltage. Charged molecules migrate through the capillary at different velocities depending on their charge-to-size ratio, enabling separation. Neutral molecules like some vitamins can be separated using a variation called Micellar Electrokinetic Capillary Chromatography (MEKC), which adds a surfactant to the electrolyte to form micelles that act as a pseudostationary phase. chromatographyonline.com

Research Findings: CE methods have been developed for the simultaneous analysis of several water-soluble vitamins, including cobalamin (B12), in a single run. chromatographyonline.com A typical method might use a fused-silica capillary, a sodium phosphate (B84403) and sodium dodecyl sulfate (B86663) (SDS) background electrolyte, a high voltage (e.g., 25 kV), and UV detection at 214 nm. chromatographyonline.com CE has proven effective for quality control of vitamin supplements, for instance, by rapidly distinguishing cyanocobalamin from inorganic cobalt. researchgate.net For enhanced sensitivity and specificity, CE can be coupled to ICP-MS, leveraging the high resolving power of CE and the elemental detection capabilities of ICP-MS. researchgate.net

High-Performance Liquid Chromatography (HPLC)

Immunoassays and Binding Assays

Immunoassays and binding assays are widely used for the determination of this compound concentrations, particularly in clinical settings. service.gov.uk These methods are based on the principle of competitive binding, where the cobalamin in a sample competes with a labeled form of the vitamin for a limited number of binding sites on a specific antibody or binding protein. slideshare.net

Radioimmunoassay (RIA) is a highly sensitive technique that utilizes a radioactive isotope, typically Cobalt-57 (⁵⁷Co), as the label for this compound. oalib.comfda.gov In a typical RIA, an unknown amount of unlabeled cobalamin from a sample and a known amount of radiolabeled cobalamin compete for binding to a specific antibody or intrinsic factor (IF), a naturally occurring B12-binding protein. slideshare.netucl.ac.uk After incubation, the antibody-bound cobalamin is separated from the free (unbound) cobalamin. ucl.ac.uk The amount of radioactivity in the bound fraction is inversely proportional to the concentration of unlabeled cobalamin in the sample. slideshare.net By comparing the results to a standard curve generated with known concentrations of cobalamin, the amount of this compound in the sample can be quantified. fda.gov

Radio-ligand binding assays operate on a similar competitive binding principle but may use other binding proteins besides antibodies. ucl.ac.ukwww.gov.uk Intrinsic factor is a common choice due to its high specificity for cobalamin. ucl.ac.uk These assays have been instrumental in the diagnosis of this compound deficiency. fda.gov While RIA and radio-ligand binding assays offer high sensitivity, they require specialized equipment for handling and measuring radioactivity. oalib.comresearchgate.net

A comparison of different assay kits has shown that while results from various methods are generally similar, competitive-binding methods may yield higher results than microbiological assays. tandfonline.com Over the years, modifications in RIA methodologies have significantly reduced the cross-reactivity with inactive cobalamin analogues, improving the accuracy of the assays. nih.gov

FeatureDescription
Principle Competitive binding between unlabeled B12 (sample) and radiolabeled B12 for a limited number of antibody or intrinsic factor binding sites. slideshare.netucl.ac.uk
Label Radioactive isotope, commonly Cobalt-57 (⁵⁷Co). fda.gov
Detection Measurement of radioactivity in the bound fraction. fda.gov
Relationship The amount of bound radioactivity is inversely proportional to the concentration of B12 in the sample. slideshare.net
Application Widely used in clinical diagnostics for determining serum B12 levels. service.gov.ukfda.gov

Enzyme-Linked Immunosorbent Assay (ELISA) is another common immunoassay format for the quantitative determination of this compound. demeditec.comantibodies.com Similar to RIA, competitive ELISA is the most frequent design for B12 analysis. antibodies.comcarlroth.com In this setup, a microtiter plate is pre-coated with an antibody directed against this compound. demeditec.com The sample containing this compound and a known amount of this compound conjugated to an enzyme (like horseradish peroxidase) are added to the wells. demeditec.com These two forms of B12 then compete for binding to the immobilized antibody. demeditec.comrapidtest.com

Following an incubation period, the unbound components are washed away. demeditec.com A substrate for the enzyme is then added, which results in a color change. demeditec.com The intensity of the color is inversely proportional to the concentration of this compound in the sample; a more intense color indicates less B12 in the sample to compete with the enzyme-conjugated B12. antibodies.com The concentration is determined by comparing the color intensity to a standard curve. epitopediagnostics.com

ELISA offers several advantages over RIA, including the avoidance of radioactive materials and a generally faster assay time. rapidtest.com Commercial ELISA kits are available for the analysis of this compound in various samples, including serum, plasma, and food. antibodies.comrapidtest.comepitopediagnostics.com The sensitivity of some ELISA kits for food analysis has been reported to be as low as 0.3 ng/mL. rapidtest.com

FeatureDescription
Principle Competitive binding between B12 in the sample and enzyme-labeled B12 for a limited number of antibody binding sites on a microtiter plate. demeditec.comantibodies.com
Label An enzyme, such as horseradish peroxidase (HRP), conjugated to this compound. demeditec.com
Detection Colorimetric measurement of the product of the enzymatic reaction. demeditec.comantibodies.com
Relationship The color intensity is inversely proportional to the concentration of B12 in the sample. antibodies.com
Application Quantitative determination of B12 in serum, plasma, tissue homogenates, and food products. antibodies.comcarlroth.comrapidtest.com

Radioimmunoassay (RIA) and Radio-Ligand Binding Assays

Microbiological Assays for Cobalamin Activity

Microbiological assays have historically been the reference method for determining the biological activity of this compound, especially in food matrices. service.gov.uk These assays are advantageous because they measure the amount of this compound that is active for the specific test microorganism, which can be more biologically relevant than the total amount measured by chemical methods. researchgate.net

The principle of the microbiological assay is based on the requirement of certain microorganisms for this compound for their growth. service.gov.uk In a medium that contains all necessary nutrients except for this compound, the growth of the test organism will be proportional to the amount of this compound added from the sample. researchgate.netmicroxpress.in

Commonly used test organisms include Lactobacillus delbrueckii subsp. lactis (formerly Lactobacillus leichmannii) and a mutant strain of Escherichia coli. microxpress.ininterlabdist.com.br The assay is performed by adding known concentrations of a this compound standard and the test sample to tubes or wells containing the assay medium and the test organism. interlabdist.com.br After an incubation period, the microbial growth is measured, typically by turbidimetry (measuring the cloudiness of the culture) or by titrating the acid produced during growth. interlabdist.com.br A standard curve is constructed by plotting the growth response against the known concentrations of the this compound standard, and from this curve, the concentration of active this compound in the sample can be interpolated. microxpress.in

While reliable, microbiological assays are often time-consuming, requiring 24 to 48 hours for incubation, and can be more technically demanding than immunoassays. demeditec.comrapidtest.com

Test OrganismPrincipleMeasurement
Lactobacillus delbrueckii Growth is proportional to the concentration of biologically active this compound in a B12-deficient medium. interlabdist.com.brTurbidimetric or titrimetric determination of growth after incubation. interlabdist.com.br
Escherichia coli mutant Growth around a disc or cup containing the sample is quantified on a B12-deficient agar (B569324) medium. microxpress.inMeasurement of the diameter of the growth zone. microxpress.in

Metagenomic Approaches for Biosynthesis Gene Profiling

With the advent of high-throughput sequencing technologies, metagenomics has become a powerful tool for studying the genetic potential of microbial communities to synthesize this compound. nih.gov Since only a subset of prokaryotes can produce cobalamin, metagenomic analysis of environmental and host-associated microbial communities can identify the key organisms and pathways involved in its biosynthesis. nih.gov129.15.40

This approach involves sequencing the total DNA from a microbial community (the metagenome) and then searching for genes known to be involved in the cobalamin biosynthesis pathways. nih.gov There are two main pathways for de novo cobalamin biosynthesis: an aerobic pathway and an anaerobic pathway. Additionally, many microbes utilize salvage pathways to recycle and remodel existing cobalamin precursors. nih.gov

To facilitate this type of research, curated functional gene databases, such as VB12Path, have been developed. nih.govcabidigitallibrary.orgresearchgate.net VB12Path contains a comprehensive collection of gene families involved in cobalamin biosynthesis, including those for the aerobic, anaerobic, salvage, and remodeling pathways. nih.gov By mapping metagenomic sequence reads to this database, researchers can obtain accurate functional and taxonomic profiles of cobalamin synthesis in complex environments like the human gut or marine ecosystems. nih.gov129.15.40

Studies using these approaches have revealed significant differences in cobalamin biosynthesis profiles between different environments. For example, gene families associated with salvage and remodeling pathways are highly abundant in the human intestine, whereas they are less prevalent in marine environments. nih.gov Metagenomic profiling provides insights into the microbial ecology of cobalamin production and can help identify specific taxa responsible for synthesizing this essential vitamin in various niches. researchgate.net

ApproachDescriptionKey Findings from Research
Shotgun Metagenomics Sequencing of total DNA from a microbial community to identify genes related to this compound biosynthesis. nih.govRevealed distinct B12 synthesis profiles in different environments, such as the human gut and oceans. nih.gov
Curated Gene Databases (e.g., VB12Path) Specialized databases containing known B12 synthesis gene families used for accurate functional and taxonomic profiling from metagenomic data. nih.govresearchgate.netDominance of salvage and remodeling pathway genes in the human intestine compared to marine ecosystems. nih.gov
Taxonomic Profiling Identification of specific microbial taxa that possess the genetic machinery for cobalamin synthesis within a community. researchgate.netEnables the pinpointing of key cobalamin-producing organisms in various environments. researchgate.net

Future Directions in Cobalamin Research

Elucidating Undiscovered Corrinoid-Dependent Enzymes

While significant progress has been made in identifying and characterizing cobalamin-dependent enzymes, the full spectrum of corrinoid-dependent transformations in nature is likely not yet fully understood. Bioinformatic studies suggest that a large percentage of bacterial genomes contain corrinoid-dependent enzymes, but a smaller fraction encode the complete biosynthesis pathway, implying a widespread reliance on acquiring corrinoids from the environment and potentially utilizing a variety of corrinoid structures. frontiersin.orgescholarship.org Research continues to explore microbial diversity to uncover novel enzymes that utilize cobalamin or other corrinoids as cofactors, particularly in organisms involved in unique metabolic processes like reductive dehalogenation. frontiersin.orgrsc.org Understanding the structural and mechanistic features of these new enzymes will expand our knowledge of the catalytic versatility of the corrinoid cofactor.

Advanced Computational and Mechanistic Studies of Enzymatic Reactions

Computational chemistry plays a crucial role in unraveling the intricate mechanisms of cobalamin-dependent enzymatic reactions. Due to the complex electronic structure and large size of cobalamins, advanced methods like Density Functional Theory (DFT) and Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. mdpi.comresearchgate.netresearchgate.netnih.gov These studies aim to understand the fundamental characteristics of these reactions, including the cleavage of the cobalt-carbon bond in adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), and the factors influencing reaction rates and specificities within the enzyme active site. mdpi.comresearchgate.netresearchgate.netnih.govlouisville.edu Future work will likely involve refining these computational models to achieve greater accuracy and provide detailed insights into catalytic cycles, transition states, and the role of protein dynamics in facilitating these complex transformations. mdpi.comresearchgate.netlouisville.edu

Engineering Microbial Cobalamin Biosynthesis Pathways

The industrial production of vitamin B12 relies solely on microbial fermentation due to the complexity of its chemical synthesis. mdpi.comnih.gov Significant efforts have been directed towards improving the yield and efficiency of cobalamin biosynthesis in industrial strains, primarily Propionibacterium freudenreichii and Pseudomonas denitrificans. mdpi.comnih.gov Future directions in this area involve the application of advanced metabolic engineering and synthetic biology techniques to optimize existing pathways and potentially engineer novel host organisms, such as Escherichia coli, for de novo cobalamin production. genscript.combiorxiv.orgresearchgate.net This includes manipulating genes involved in precursor synthesis, cobalt uptake, and the assembly of the corrin (B1236194) ring and nucleotide loop, aiming to enhance production levels and potentially utilize more sustainable feedstocks. mdpi.comnih.govgenscript.combiorxiv.org

Systems Biology Approaches to Cobalamin Metabolism

Understanding cobalamin metabolism within the context of the whole biological system is a growing area of research. Systems biology approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, are being applied to study how organisms regulate cobalamin synthesis, uptake, and utilization. anr.fr These studies aim to identify the complex regulatory networks and interactions that govern cobalamin homeostasis and its impact on various cellular processes. nih.govmdpi.comoup.com Future research will likely involve developing more comprehensive models of cobalamin metabolism and its interplay with other metabolic pathways, providing a holistic view of its biological roles and potentially identifying new therapeutic targets for disorders related to cobalamin dysregulation. nih.govmdpi.comoup.com

Role of Cobalamin in Photoreception and Gene Regulation

Beyond its well-established role as an enzyme cofactor, research has uncovered surprising functions for cobalamin in photoreception and gene regulation, particularly in microorganisms. researchgate.netmit.educsic.escsic.esscielo.org.zanih.govnih.gov Studies on proteins like CarH have demonstrated that adenosylcobalamin can act as a light-sensing chromophore, modulating protein activity and consequently regulating gene expression in response to light. researchgate.netmit.educsic.escsic.esscielo.org.zanih.gov This involves light-induced cleavage of the Co-C bond, leading to conformational changes in the protein. mit.edunih.gov Furthermore, cobalamin-dependent riboswitches, RNA elements that bind cobalamin and regulate gene expression, are widespread in bacteria. csic.esscielo.org.zafrontiersin.orgbiorxiv.orgasm.org Future research will continue to explore the mechanisms of cobalamin-mediated photoreception and gene regulation, investigate the diversity of proteins and RNA structures involved, and potentially leverage these findings for applications in optogenetics and synthetic biology. mit.educsic.esscielo.org.za

Q & A

Q. Data Highlight :

Assay TypeSensitivity (MMA)Specificity (HoloTC)
ImmunoassayModerateHigh
MicrobiologicalHighLow
Adapted from

How do this compound and folate interact in modulating homocysteine levels in neurological research?

Basic Research Question
B12 and folate co-modulate homocysteine remethylation to methionine. In a 6-month trial, combined B12 (500 µg/day) and folate (400 µg/day) reduced tHcy by 30% and improved cognitive scores (d=0.169 for full-scale IQ) in mild cognitive impairment (MCI) patients, suggesting synergistic effects . However, excessive folate without B12 may mask hematological symptoms of deficiency .

Experimental Design : Use randomized, single-blind trials with standardized ELISA for inflammatory markers (e.g., IL-6, TNF-α) to isolate B12/folate effects .

What are the challenges in designing longitudinal studies to assess this compound deficiency progression?

Advanced Research Question
Ethical constraints limit human trials; most data derive from self-experimentation (e.g., a single-subject 854-day depletion study) . Confounding factors include renal dysfunction (elevates MMA independently) and intracellular metabolic defects, which may not reflect population-level deficiency .

Recommendation : Use non-invasive biomarkers (e.g., urinary MMA) and adaptive sampling frequencies (biweekly to weekly during critical depletion phases) .

What is the role of methylmalonic acid (MMA) as a metabolic indicator in this compound deficiency studies?

Basic Research Question
MMA accumulates due to impaired mitochondrial methylmalonyl-CoA mutase activity. It is the most sensitive marker in early deficiency, rising to 256 pmol/L before HoloTC declines . However, its renal clearance dependency (eGFR <60 mL/min/1.73m² increases MMA 2-fold) necessitates adjustment for kidney function .

Q. Data Highlight :

StageMMA (pmol/L)HoloTC (pmol/L)
Baseline150253
Depletion (Day 694)256142
From

How do contradictions in biomarker sensitivity (e.g., HoloTC vs MMA) affect clinical interpretations of this compound status?

Advanced Research Question
HoloTC’s proposed superiority is disputed: in one study, HoloTC and total B12 depletion rates were identical (53% vs. 66% over 742 days), while MMA rose earlier . This suggests HoloTC may not universally indicate early deficiency, particularly in non-classical etiologies (e.g., cellular uptake defects) .

Recommendation : Combine ≥2 biomarkers (MMA + HoloTC) and contextualize with renal/hematological parameters .

What are the limitations of using serum total this compound concentrations as a sole diagnostic marker?

Basic Research Question
Total B12 includes inactive analogs and lacks correlation with metabolic activity. In depletion studies, total B12 fell by 53%, yet MMA and tHcy fluctuated independently, highlighting its poor predictive value .

Methodological Insight : Pair total B12 with functional markers (MMA/tHcy) and HoloTC to improve diagnostic accuracy .

What experimental models are used to study this compound deficiency, and what are their limitations?

Advanced Research Question
Human self-experimentation (n=1) provides unique longitudinal data but lacks generalizability . E. coli auxotrophic mutants (e.g., methionine/B12-dependent strains) model metabolic pathways but neglect mammalian complexity .

Ethical Note : Institutional review boards often reject prolonged depletion studies, favoring retrospective cohorts or genetic models (e.g., MUT mutations) .

How do this compound deficiency studies account for confounding factors like renal function in metabolic marker analysis?

Basic Research Question
MMA elevations due to renal impairment (eGFR <60 mL/min/1.73m²) are adjusted using creatinine-based equations. In a cohort study, HoloTC maintained diagnostic accuracy (AUC=0.85) in renal dysfunction, unlike total B12 (AUC=0.74) .

Methodology : Stratify analyses by renal function and use multivariate regression to isolate B12 effects .

What are the implications of fluctuating metabolic markers (e.g., MMA, tHcy) during this compound repletion?

Advanced Research Question
Rapid MMA normalization (e.g., 14.2 → 8.5 µmol/L after 1000 µg cyanocobalamin) contrasts with erratic tHcy responses, suggesting differential metabolic repair rates . High-dose supplementation (1000 µg/day) may accelerate MMA clearance but risks overshooting physiological needs .

Q. Data Highlight :

InterventionMMA Reduction (%)tHcy Reduction (%)
1000 µg/day (4 weeks)58%22%
Adapted from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.